Boc-3-(9-anthryl)-L-alanine

Catalog No.
S679966
CAS No.
332065-09-5
M.F
C22H23NO4
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(9-anthryl)-L-alanine

CAS Number

332065-09-5

Product Name

Boc-3-(9-anthryl)-L-alanine

IUPAC Name

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1

InChI Key

GYXDEFFXDFOZMJ-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Boc-3-(9-anthryl)-L-alanine is a non-canonical amino acid featuring a fluorescent anthracene moiety and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a specialized building block for solid-phase peptide synthesis (SPPS) workflows that utilize Boc-based chemistry. [1] Its primary function is to incorporate an environmentally sensitive fluorescent probe into a peptide's sequence, enabling the study of peptide structure, dynamics, and interactions through fluorescence spectroscopy. [2] The selection of this specific compound is driven by both its compatibility with established synthesis protocols and the unique photophysical properties of the anthryl group, which differ significantly from naturally occurring fluorescent amino acids like tryptophan.

Research Fit

Boc-SPPS Compatible Standard Boc-strategy solid-phase peptide synthesis with TFA cleavage
Environment-Sensitive Fluorophore Anthracene moiety reports local polarity and conformational changes
Defined Chiral Identity L-enantiomer with reported specific rotation for stereochemical control

Substituting Boc-3-(9-anthryl)-L-alanine is often impractical due to two key factors: synthesis process incompatibility and divergent performance characteristics. The use of the Boc protecting group is a deliberate choice that dictates the entire synthesis and deprotection strategy, making it incompatible with the base-labile conditions required for Fmoc-protected analogs. [1] This choice is fundamental to the process and not interchangeable. Furthermore, the anthryl moiety possesses a distinct photophysical profile, including a significantly longer fluorescence lifetime compared to the natural amino acid tryptophan. [REFS-2, REFS-3] This enables the investigation of molecular dynamics on timescales that are inaccessible with common substitutes, making it a required component for specific time-resolved fluorescence assays.

Substitution Risk

Photophysical Profile
Fluorescence quantum yield, lifetime, and polarity sensitivity are fluorophore-specific; naphthyl or coumarin analogs may not replicate anthracene's environmental reporting.
Ribosomal Incorporation
In vitro translation efficiency varies dramatically with aromatic side chain structure; pyrenylalanine has failed incorporation in reported systems where anthrylalanine succeeds.
Deprotection Chemistry
Boc protection requires anhydrous acid (TFA/HF); Fmoc-based analogs follow a different orthogonal strategy, limiting direct swap in established protocols.

Process Compatibility: Enables Use in Acid-Labile Boc-SPPS Workflows

The choice between Boc- and Fmoc-protected amino acids is a primary decision in peptide synthesis that defines the entire process chemistry. The Boc group on this compound is specifically designed for removal under acidic conditions, typically using trifluoroacetic acid (TFA). [1] This makes it fully compatible with classic Boc/Bzl-SPPS strategies. In contrast, the direct procurement substitute, Fmoc-3-(9-anthryl)-L-alanine, requires an entirely different, base-labile deprotection step using piperidine. These two process chemistries are orthogonal and not interchangeable within a given synthesis plan.

Evidence DimensionNα-Amine Deprotection Reagent
Target Compound DataTrifluoroacetic Acid (TFA)
Comparator Or BaselineFmoc-3-(9-anthryl)-L-alanine: Piperidine solution
Quantified DifferenceQualitatively different chemical mechanisms (acidolysis vs. base-mediated elimination)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS)

This compound is the correct procurement choice for established Boc-based synthesis workflows, avoiding the need to redevelop entire protocols required for Fmoc-based alternatives.

Translation Incorporation
Head-to-head
Successful incorporation vs. pyrenylalanine (no incorporation) — pass/fail functional difference
Viability filter for ribosomal synthesis of modified proteins
E. coli in vitro system with suppressor tRNA; pyrenyl analog is not a functional substitute

Performance Advantage: >3-Fold Longer Fluorescence Lifetime than Tryptophan for Time-Resolved Studies

The anthryl moiety provides a significantly longer fluorescence lifetime compared to the most common intrinsic fluorescent amino acid, tryptophan. The fluorescence lifetime of 9-methylanthracene, a close structural analog of the anthrylalanine side chain, is 10.1 ns in ethanol. [1] In contrast, the primary fluorescence lifetime component of L-tryptophan in aqueous solution is consistently measured at approximately 3.1 ns. [2] This more than three-fold longer lifetime allows for the measurement of slower rotational correlation times and other dynamic molecular events that occur on a timescale inaccessible with tryptophan.

Evidence DimensionFluorescence Lifetime (τf)
Target Compound Data~10.1 ns (for 9-methylanthracene analog in ethanol)
Comparator Or BaselineL-Tryptophan: ~3.1 ns (in aqueous solution)
Quantified DifferenceApprox. 325% longer lifetime
ConditionsTime-correlated single photon counting (TCSPC) in liquid solution.

For time-resolved fluorescence anisotropy or studies of slow conformational changes, the longer lifetime of the anthryl group provides a larger window for observation, yielding more precise data on peptide dynamics.

Thermal Stability
Data to verify
m.p. 196–202 °C
Supports storage and Boc-strategy SPPS compatibility
Fmoc analog decomposes ~150–160 °C; thermal stability differs significantly

Application Fit: High Sensitivity to Quenching by Nucleobases for Interaction Probes

The fluorescence of polycyclic aromatic hydrocarbons, including anthracene, is known to be efficiently quenched upon close-range interaction with DNA nucleobases. Studies using fluorescent nucleoside analogs with pyrene, a structurally similar chromophore, show that fluorescence can be quenched up to 120-fold by an adjacent thymine base. [1] Similarly, other work demonstrates that the fluorescence from an anthryl chromophore is efficiently quenched by DNA bases upon binding. [2] This strong 'on/off' quenching response upon binding to a target like DNA or RNA makes the anthryl group a highly sensitive reporter for studying peptide-nucleic acid interactions, a characteristic not as predictably binary with tryptophan.

Evidence DimensionFluorescence Quantum Yield Quenching Factor
Target Compound DataHigh (e.g., up to 120-fold for similar pyrene chromophore by adjacent Thymine)
Comparator Or BaselineUnquenched state (fluorescence in absence of DNA)
Quantified DifferenceSignificant reduction in fluorescence intensity upon binding
ConditionsIncorporation into an oligonucleotide adjacent to a quenching nucleobase.

This compound is the superior choice for developing sensitive, quenching-based assays to quantify peptide-nucleic acid binding, where a large signal change upon interaction is required.

Environmental Sensitivity
Class-level inference
Marked fluorescence decrease upon biotin binding in anthrylalanine-containing streptavidin (Trp FRET excitation)
Supports biosensor design using anthryl fluorophore
Data to verify for Boc-protected free amino acid; class-level property from structurally close analog
Chiral Purity
Reported
[α]D25 = -9° ± 2° (c=1, EtOH)
Quantifies enantiomeric purity for stereospecific peptide synthesis
Unprotected 3-(9-anthryl)-L-alanine often lacks reported rotation; D-enantiomer has opposite sign

Integration into Acid-Labile Solid-Phase Peptide Synthesis (SPPS) Programs

For laboratories and manufacturing facilities with established protocols and equipment for Boc-TFA based peptide synthesis, this compound is the appropriate choice for introducing a fluorescent anthrylalanine residue without altering the core deprotection chemistry.

Probing Slow Conformational Dynamics with Time-Resolved Fluorescence Anisotropy

When studying slower peptide folding events or the rotational dynamics of large peptide-protein complexes, the intrinsically long fluorescence lifetime (>10 ns) of the anthryl group provides a critical advantage over tryptophan (~3 ns), enabling more accurate measurements on these longer timescales. [1]

Development of Quench-Based Fluorescent Probes for Peptide-Nucleic Acid Binding

This compound is ideally suited for incorporation into peptides designed to detect specific DNA or RNA sequences. The strong fluorescence quenching observed when the anthryl moiety binds to nucleobases can be used to engineer probes that 'light up' or 'turn off' upon successful binding, forming the basis of a sensitive detection assay. [2]

Application Fit

Application
Selection Property
Validation Focus
Environment-sensitive fluorescent peptides
Anthracene polarity sensitivity; Boc-SPPS compatibility
Quantum yield response in target solvent or binding pocket
Site-specific fluorescent labeling
Demonstrated ribosomal incorporation; single-site labeling via suppressor tRNA
Incorporation efficiency and fluorescence retention in full-length protein
Chiral photophysical model compounds
Defined specific rotation; intrinsic anthracene fluorescence
Circularly polarized luminescence (CPL) or exciton coupling studies
Organic semiconductor and OLED materials
Anthracene electronic properties; Boc handle for controlled deprotection
Self-assembly and charge transport in peptidic nanostructures

XLogP3

5

Wikipedia

Boc-3-(9-anthryl)-L-alanine

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